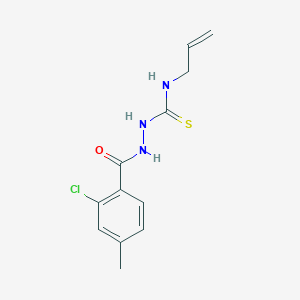

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis process for “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” is not specified in the search results. It’s likely that this information can be found in scientific literature or specialized chemical databases .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific literature or databases .Chemical Reactions Analysis

The chemical reactions involving “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” are not mentioned in the search results. Detailed information about its reactivity and interactions with other compounds might be found in scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” are not provided in the search results. For accurate information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources .Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

Research has shown that N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide and its derivatives exhibit potential in cancer treatment. Studies demonstrate that these compounds have significant activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, Hussein et al. (2015) investigated dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, finding pronounced activity against human colorectal cancer cells, surpassing that of the standard drug 5-fluorouracil (Hussein et al., 2015). Similarly, Dadas et al. (2015) synthesized new tolmetin hydrazide derivatives of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide, showing anticancer activity against human prostate and colon cancer cell lines (Dadas et al., 2015).

2. Antimicrobial Activity

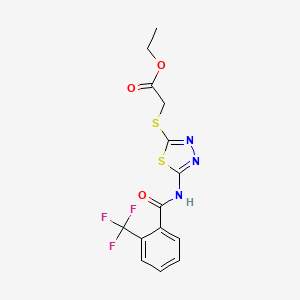

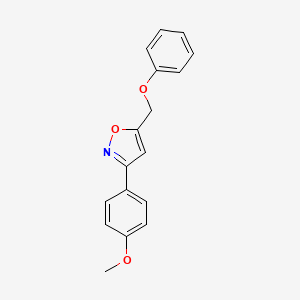

Several studies have explored the antimicrobial potential of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide derivatives. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives with promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013). In addition, Kaur et al. (2011) reported the synthesis of various substituted oxadiazole derivatives with significant antibacterial activity, highlighting the versatility of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide in producing effective antibacterial agents (Kaur et al., 2011).

3. Antimalarial Activity

The compound and its derivatives have also shown promise in antimalarial research. Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing benzimidazole moiety, including N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide, which exhibited good in vitro antimalarial activity (Divatia et al., 2014).

4. Anticonvulsant Potential

In the field of neurology, derivatives of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide have been evaluated for their anticonvulsant properties. Tripathi and Kumar (2013) designed and synthesized new compounds that were effective in anticonvulsant tests, showing potential for the development of new treatments for epilepsy (Tripathi & Kumar, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBMEVNRRCLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)